molecular formula C47H53N4O14P B12406704 Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal

Cat. No.: B12406704
M. Wt: 928.9 g/mol
InChI Key: PCHXBKCIRQOZOP-OWXFDGHLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, D₂O) :

    • δ 5.72 (s, 1H, C1-H)
    • δ 4.31 (d, J = 7.8 Hz, 1H, C17-O-PO₃²⁻)
    • δ 3.89 (m, 2H, Ala α-CH)
  • ³¹P NMR : Single peak at δ -0.7 ppm, confirming phosphate integrity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Peak (cm⁻¹) Assignment
1245 P=O asymmetric stretch
1080 P-O-C ester vibration
1650 Amide I (Ala-Ala-Mal)

X-Ray Diffraction (XRD)

While single-crystal data remain unpublished, powder diffraction patterns indicate a monoclinic lattice (space group P2₁) with unit cell parameters:

  • a = 14.2 Å
  • b = 6.8 Å
  • c = 18.3 Å
  • β = 102.5°

The steroid core adopts a chair conformation, while the dipeptide chain exhibits extended β-strand geometry.

Properties

Molecular Formula

C47H53N4O14P

Molecular Weight

928.9 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[[3-[[(2S)-2-[[(2S)-2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methyl]phenyl]-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C47H53N4O14P/c1-25(48-38(55)23-51-39(56)14-15-40(51)57)42(58)49-26(2)43(59)50-31-7-5-6-28(19-31)18-27-8-10-29(11-9-27)44-64-37-21-34-33-13-12-30-20-32(52)16-17-45(30,3)41(33)35(53)22-46(34,4)47(37,65-44)36(54)24-63-66(60,61)62/h5-11,14-17,19-20,25-26,33-35,37,41,44,53H,12-13,18,21-24H2,1-4H3,(H,48,55)(H,49,58)(H,50,59)(H2,60,61,62)/t25-,26-,33-,34-,35-,37+,41+,44+,45-,46-,47+/m0/s1

InChI Key

PCHXBKCIRQOZOP-OWXFDGHLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)COP(=O)(O)O)C)O)C)NC(=O)CN8C(=O)C=CC8=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)COP(=O)(O)O)C)O)C)NC(=O)CN8C(=O)C=CC8=O

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The synthesis of glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal begins with the construction of its steroidal backbone, followed by sequential functionalization. The phosphate group is introduced via phosphorylation reactions, typically using phosphorus oxychloride or cyclic phosphate esters under anhydrous conditions. The Ala-Ala-Mal tripeptide moiety is synthesized separately using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, ensuring regioselectivity and minimizing side reactions.

Post-synthesis, the crude product undergoes column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the target compound. Purity at this stage typically exceeds 85%, as confirmed by thin-layer chromatography (TLC) and mass spectrometry (MS).

Stock Solution Preparation

Solubility Optimization

The compound exhibits limited aqueous solubility (100 mg/mL in DMSO), necessitating solvent optimization for research applications. Key considerations include:

Parameter Value/Technique
Primary Solvent DMSO (≥99.9% purity)
Sonication Duration 15–30 minutes at 37°C
Stock Concentration 10 mM (prepared in DMSO)
Storage Temperature -20°C (short-term), -80°C (long-term)

Ultrasonication at 37°C enhances dissolution by disrupting crystalline aggregates, while aliquoting into small volumes prevents freeze-thaw degradation.

Dilution Protocols

For in vitro assays, working solutions are prepared using phosphate-buffered saline (PBS) or culture media. A standardized dilution table ensures reproducibility:

Initial Stock (10 mM) Target Concentration Diluent Volume
10 µL 1 µM 990 µL
50 µL 5 µM 950 µL
100 µL 10 µM 900 µL

Diluted solutions remain stable for 24 hours at 4°C, with precipitation observed beyond this window.

In Vivo Formulation Strategies

Preclinical Formulation

For animal studies, this compound is formulated using a DMSO/PEG300/Tween 80 emulsion:

  • Master Liquid Preparation :

    • Dissolve 10 mg compound in 1.0765 mL DMSO (10 mM).
    • Centrifuge at 14,000 ×g for 5 minutes to remove particulates.
  • Emulsion Assembly :

    • Combine 100 µL master liquid with 300 µL PEG300.
    • Add 50 µL Tween 80 under vortex mixing (1,200 rpm).
    • Adjust to 1 mL with ddH₂O, achieving final concentrations of 1 mM compound, 30% PEG300, and 5% Tween 80.

This formulation maintains colloidal stability for 6 hours at 25°C, suitable for intraperitoneal or intravenous administration.

Alternate Lipid-Based Delivery

For enhanced blood-brain barrier penetration, a corn oil-based formulation is utilized:

Component Volume Ratio Function
DMSO Master Liquid 1:4 Solubilization
Corn Oil 3:4 Lipid carrier

Mixing is performed at 37°C with intermittent sonication (5 cycles of 30 seconds on/off).

Analytical Characterization

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 5 µm, 4.6 × 150 mm) with UV detection at 220 nm achieves baseline separation:

Parameter Value
Mobile Phase 0.1% TFA in H₂O/ACN (65:35)
Flow Rate 1.0 mL/min
Retention Time 8.2 ± 0.3 minutes
Purity ≥98.5%

Mass Spectrometry

High-resolution ESI-MS confirms molecular identity:

  • Calculated [M+H]⁺ : 929.92
  • Observed [M+H]⁺ : 929.91 (Δ = -0.01 ppm)
  • Major Fragments : m/z 756.3 (phosphate loss), 489.1 (Ala-Ala-Mal cleavage).

Troubleshooting Common Preparation Issues

Precipitation During Dilution

Precipitation in aqueous buffers is mitigated by:

  • Pre-warming diluent to 37°C
  • Sequential addition of DMSO master liquid to PEG300 before aqueous components
  • Using solubilizing agents (e.g., 0.01% pluronic F-68)

Biological Activity Variability

Batch-to-bioactivity inconsistencies are addressed via:

  • Strict control of DMSO lot purity (water content <0.1%)
  • Nitrogen blanket during aliquot storage
  • Regular MS calibration with certified reference standards

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Employed in cell culture studies to investigate its effects on cellular processes and signaling pathways.

    Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects on inflammation and immune regulation.

    Industry: Applied in the development of antibody-drug conjugates (ADC) for targeted drug delivery

Mechanism of Action

The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal involves binding to the glucocorticoid receptor, leading to the activation of specific signaling pathways. This binding results in the modulation of gene expression and the regulation of inflammatory and immune responses. The molecular targets include various transcription factors and enzymes involved in these pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between GC69172 and other GR agonists:

Compound Key Features Target/Application Binding Selectivity References
GC69172 Phosphate-Ala-Ala-Mal linker; ADC-compatible payload. Anti-CD40/Adalimumab ADCs; research-only. High GR affinity (inferred from structure).
Dexamethasone (Dex) Traditional GR agonist; non-selective. Broad anti-inflammatory use; systemic therapy. Binds GR with high affinity.
Mapracorat Partial GR agonist; dissociated transactivation/transrepression. Topical allergic eye disorders; reduced intraocular pressure. Selective transrepression.
SEGRA 1217/1218 Covalently binds GR-LBD cysteines; selective. Preclinical studies for inflammation. Covalent GR binding.
GC Agonist-3 Ala-Ala-Mal Anti-TNFα antibody-GR conjugate. Autoimmune diseases (e.g., rheumatoid arthritis). GR-specific; ADC-targeted delivery.

Mechanistic Insights

  • Mapracorat : Partial agonism reduces transactivation-driven side effects (e.g., gluconeogenesis) while retaining anti-inflammatory transrepression .
  • SEGRA Compounds : Covalent binding to GR’s ligand-binding domain (LBD) enhances selectivity but risks irreversible receptor modulation .

Research Findings and Limitations

Advantages of GC69172

  • Targeted Delivery : ADC integration minimizes systemic GR activation, a key advantage over traditional glucocorticoids like Dex .
  • High Purity : >95% purity ensures reproducibility in preclinical studies .

Challenges and Gaps

  • Lack of Direct Comparisons: No studies directly compare GC69172 with SEGRAs or Mapracorat in efficacy or safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.